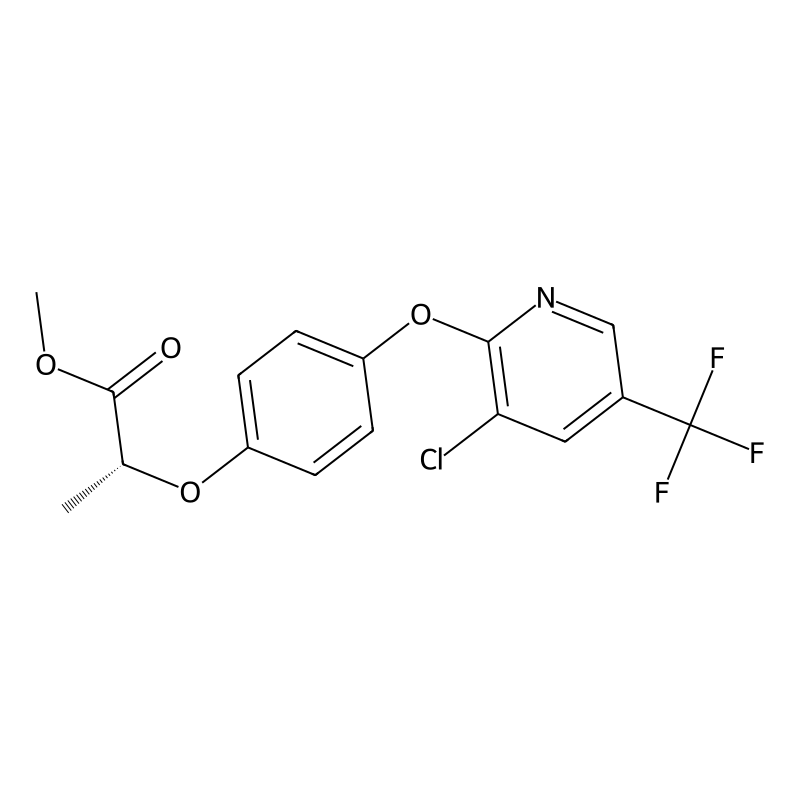

Haloxyfop-P-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action:

Haloxyfop-P-methyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. Its primary function is to control annual and perennial grasses in dicotyledonous crops such as sugar beet, canola, and vegetables []. Once absorbed by plants, the methyl ester rapidly converts to haloxyfop, the active ingredient []. Haloxyfop works by competitively binding to Acetyl-CoA-carboxylase (ACCase) in grasses, an enzyme crucial for fatty acid biosynthesis []. This disrupts the plant's ability to produce essential fatty acids, leading to stunted growth and ultimately death [].

Environmental Fate:

Research suggests that photolysis (degradation by sunlight) has minimal influence on the breakdown of Haloxyfop-P-methyl in soil []. Instead, hydrolysis and microbial activity are the primary factors contributing to its degradation []. Studies have shown that the compound degrades relatively quickly in soil, with half-life estimates ranging from 1 to 10 days depending on environmental conditions [].

Haloxyfop-P-methyl is a synthetic herbicide belonging to the aryloxyphenoxypropionate class. It is primarily used for controlling grassy weeds in various crops, including cereals and broadleaf plants. The compound is characterized by its chemical formula, C₁₆H₁₃ClF₃NO₄, and its systematic name is methyl (R)-2-[4-(2-chloro-5-trifluoromethylphenoxy)phenoxy]propanoate. Haloxyfop-P-methyl acts as a proherbicide, requiring hydrolysis to convert into the active form, haloxyfop-P, which exhibits higher herbicidal activity .

- Acute toxicity: Haloxyfop-P-methyl is considered moderately toxic.

- Safety precautions: Always handle with appropriate personal protective equipment (PPE) as outlined by regulatory guidelines.

Haloxyfop-P-methyl undergoes hydrolysis to form haloxyfop-P, which is responsible for its herbicidal effects. The reaction can be represented as follows:

This transformation is crucial for its efficacy against target weed species. Additionally, haloxyfop-P-methyl can undergo various metabolic processes in living organisms, leading to the formation of metabolites that may exhibit different biological activities .

Research indicates that haloxyfop-P-methyl has significant biological effects beyond its herbicidal action. Studies have shown that it can induce developmental toxicity, neurotoxicity, and immunotoxicity in aquatic organisms such as zebrafish. These effects are attributed to oxidative stress and disruption of vascular development during early life stages . Furthermore, exposure to this compound has been linked to hepatotoxicity and nephrotoxicity in mammalian models, highlighting potential risks associated with its use .

The synthesis of haloxyfop-P-methyl typically involves several steps:

- Formation of the Aryloxyphenoxypropanoate Structure: This is achieved through the reaction of 2,3-dichloro-5-trifluoromethylphenol with appropriate alkylating agents.

- Methyl Esterification: The resulting acid is then esterified with methanol to produce haloxyfop-P-methyl.

- Purification: The final product is purified to ensure high optical purity, which is essential for maximizing herbicidal activity .

Haloxyfop-P-methyl is primarily used in agriculture as a selective herbicide for controlling annual and perennial grassy weeds in crops such as wheat, barley, and oats. Its effectiveness against specific weed species makes it a valuable tool for farmers aiming to enhance crop yields while minimizing competition from unwanted vegetation .

Studies on the interactions of haloxyfop-P-methyl with other chemicals have revealed potential synergistic or antagonistic effects when combined with other herbicides or environmental contaminants. For instance, co-exposure with certain fungicides has been shown to affect the bioavailability and toxicity of haloxyfop-P-methyl in aquatic environments . Understanding these interactions is crucial for developing integrated pest management strategies that minimize ecological impact.

Haloxyfop-P-methyl shares similarities with other compounds in the aryloxyphenoxypropionate class. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Haloxyfop | C₁₆H₁₃ClF₃NO₄ | Active form; more potent than its methyl ester |

| Quizalofop | C₁₈H₁₅ClF₃NO₄ | Broader spectrum of activity; used in rice cultivation |

| Clethodim | C₁₈H₁₉ClF₃NO | Targets grass weeds; different mechanism of action |

| Cyhalofop | C₁₈H₁₉ClF₃NO | Similar mode of action; used against grassy weeds |

Haloxyfop-P-methyl's uniqueness lies in its specific selectivity for certain weed species and its requirement for metabolic conversion to achieve efficacy. This characteristic differentiates it from other similar herbicides that may not require such transformations for activity .

Haloxyfop-P-methyl is a selective post-emergence herbicide that disrupts fatty acid biosynthesis in grasses by inhibiting the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACCase). ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. Upon application, haloxyfop-P-methyl is hydrolyzed to its active form, haloxyfop, which competitively binds to the CT domain of ACCase in grasses, halting malonyl-CoA production. This inhibition depletes cellular fatty acids, leading to cell membrane disruption and necrosis in target weeds.

Key Physico-Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 72619-32-0 | |

| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | |

| Log Pow | 4.0 | |

| Solubility in Water | 9.08 mg/L at 20°C (pH 7) | |

| Vapor Pressure | 2.6 × 10⁻⁵ Pa at 20°C |

The herbicide’s high lipophilicity (log Pow = 4.0) facilitates rapid absorption through foliage and roots, followed by systemic translocation to meristematic tissues.

Structural Insights from Enzyme-Herbicide Complexes

Crystallographic studies reveal that haloxyfop binds at the dimer interface of the CT domain, inducing conformational changes critical for inhibition. The R-enantiomer of haloxyfop adopts an "active conformation" stabilized by a generalized anomeric effect, positioning its carboxylate group near the active site. This binding displaces the natural substrate, acetyl-CoA, and prevents the transfer of the carboxyl group to biotin.

Structural Binding Features

Comparison with other ACCase inhibitors (e.g., tepraloxydim and pinoxaden) shows distinct binding modes. Haloxyfop occupies a region closer to the active site, while tepraloxydim binds a separate pocket, requiring minimal conformational shifts.

Comparative Mechanisms with Other ACCase Inhibitors (FOPs vs. DIMs)

Haloxyfop-P-methyl belongs to the aryloxyphenoxypropionate (FOP) class of herbicides, which contrasts with the cyclohexanedicarboxylate (DIM) class (e.g., tepraloxydim, pinoxaden). Key differences include:

Structural Comparison of Binding Modes

| Herbicide | Binding Pocket | Conformational Change | |

|---|---|---|---|

| Haloxyfop | Active-site proximity | Large dimer interface closure | |

| Tepraloxydim | Peripheral pocket | Minor shifts | |

| Pinoxaden | Peripheral pocket | Minor shifts |

Competition with Acetyl-CoA and Carboxybiotin Substrates

Haloxyfop competes directly with acetyl-CoA and carboxybiotin, critical substrates for ACCase catalysis. Crystal structures show that haloxyfop’s carboxylate group mimics the substrate’s binding orientation, blocking the transfer of the carboxyl group from carboxybiotin to acetyl-CoA. This dual competition mechanism ensures potent inhibition across ACCase isoforms.

Kinetic Parameters

| Parameter | Value (CT Domain of Yeast ACC) | Source |

|---|---|---|

| Kᵢ (Haloxyfop) | ~0.25 mM | |

| Kᵢ (Tepraloxydim) | ~0.50 mM | |

| Kᵢ (Pinoxaden) | ~1.0 mM |

The higher affinity of haloxyfop for ACCase compared to DIMs underscores its efficacy at lower application rates.

Haloxyfop-P-methyl undergoes rapid ester hydrolysis in environmental and biological systems, forming the herbicidally active acid derivative, haloxyfop-P. In soils, hydrolysis occurs with half-lives of 2–6 hours, driven primarily by enzymatic activity rather than abiotic processes [1]. The reaction proceeds via cleavage of the methyl ester group, yielding the protonated acid form. This transformation is critical for herbicidal efficacy, as only the acid form inhibits acetyl-CoA carboxylase in target grasses [1] [3].

Translocation dynamics differ between soil and plant systems. In soil, hydrolysis products remain localized near the application site due to strong adsorption to organic matter [1]. Conversely, in plants, hydrolyzed haloxyfop-P exhibits systemic mobility, translocating from treated leaves to meristematic tissues via phloem [3]. Studies using Alopecurus myosuroides (blackgrass) demonstrated complete hydrolysis within 24 hours of foliar application, with no evidence of reverse esterification [3].

| Parameter | Soil System | Plant System |

|---|---|---|

| Hydrolysis Half-Life | 2–6 hours [1] | <24 hours [3] |

| Primary Catalyst | Microbial enzymes | Plant esterases |

| Translocation Range | <5 cm soil depth | Whole-plant systemic |

Enantioselective Metabolism in Plants and Soil

The chiral center at the propionate moiety governs enantiomer-specific metabolism. In soils, S-haloxyfop undergoes rapid biological inversion to the herbicidally active R-enantiomer (haloxyfop-P), with >90% conversion occurring within 24 hours [1]. This stereochemical inversion involves microbial dehydrogenases that abstract the α-hydrogen, enabling racemization through a planar transition state [1]. Deuterium exchange experiments confirmed the enzymatic nature of this process, showing H-D substitution at the chiral center in deuterated soil systems [1].

Plant metabolism exhibits strict enantioselectivity without interconversion. When applied to Lepidium sativum (garden cress), R-haloxyfop-methyl showed 3.2-fold faster hydrolysis than the S-enantiomer, but neither form underwent chiral inversion [3]. This metabolic stability explains field observations where pre-emergence soil applications show similar efficacy for both enantiomers (due to soil-mediated inversion), while post-emergence foliar applications require enantiopure R-form for optimal activity [3].

Conjugation with Polar and Lipophilic Molecules

Conjugation mechanisms remain less characterized compared to hydrolysis pathways. Limited evidence suggests two potential detoxification routes:

- Glycosylation: Analogous to other aryloxyphenoxypropionates, hydroxylated metabolites may form O-glucosides, though specific enzymes (e.g., UDP-glucosyltransferases) remain unidentified in haloxyfop-P-methyl metabolism [4].

- Lipid conjugation: The propionate moiety could esterify with plant triglycerides, as observed in Zea mays treated with related herbicides. However, such conjugates have not been isolated from haloxyfop-P-methyl-treated systems [4].

Microbial systems exhibit distinct conjugation patterns. Bacillus sp. isolates from Nigerian soils demonstrated 48% incorporation of haloxyfop-P-methyl carbon into cellular lipids over 14 days, suggesting carboxyl group esterification with membrane fatty acids [4].

Environmental Fate: Soil Persistence and Microbial Degradation

Soil persistence varies with the enantiomeric form. Racemic haloxyfop-P-methyl degrades completely within 7–10 days, while pure R-enantiomer formulations persist for 12–15 days due to slower acid form degradation [1]. The acid metabolite exhibits half-lives of 14–28 days in loamy soils, with persistence inversely correlated to microbial biomass content [1] [4].

Key microbial degraders include:

- Bacillus sp. strain HXM-1: Mineralizes 67% of haloxyfop-P via β-oxidation of the propionate side chain [4].

- Micrococcus sp. strain HXM-2: Utilizes the pyridinyl oxygen as electron acceptor, achieving 89% degradation in aerobic conditions [4].

Degradation pathways proceed through:

- Oxidative cleavage of the ether linkage between phenoxy and pyridinyl groups

- Defluorination of the trifluoromethyl group

- Ring hydroxylation of the pyridine moiety

The evolution of resistance to Haloxyfop-P-methyl is primarily mediated through target-site mutations in the acetyl-coenzyme A carboxylase gene, with three specific mutations demonstrating significant importance in conferring resistance: I2041N, A2096G, and I1699T [1] [2] [3].

The I2041N mutation represents one of the most extensively documented resistance mechanisms, resulting in the substitution of isoleucine to asparagine at codon position 2041 of the ACCase gene [1]. This mutation has been identified across multiple grass weed species, including Phalaris minor, Sorghum halepense, and various Lolium species [1] [4]. Research demonstrates that the I2041N mutation confers high-level resistance to aryloxyphenoxypropionate herbicides, including Haloxyfop-P-methyl, with resistance factors ranging from 8-fold to 159-fold depending on the species and genetic background [5] [4]. The mutation exhibits moderate resistance to cyclohexanedione herbicides but shows reduced efficacy against these compounds compared to aryloxyphenoxypropionates [1] [4].

The A2096G mutation, involving the substitution of alanine to glycine at position 2096, has been identified in Sorghum halepense populations resistant to Haloxyfop-P-methyl [2]. This mutation demonstrates high-level resistance to aryloxyphenoxypropionate herbicides including Haloxyfop-P-methyl, with resistance factors reaching approximately 16-fold [2] [3]. The A2096G mutation also confers resistance to fluazifop-P-butyl and moderate resistance to sethoxydim, indicating cross-resistance patterns within the ACCase inhibitor family [3].

The I1699T mutation represents a novel resistance mechanism first documented in Sorghum halepense populations from Argentina [2]. This mutation, resulting in the substitution of isoleucine to threonine at position 1699, contributes to resistance when present in combination with other mutations. Clone analysis revealed that plants carrying the I1699T mutation in combination with I2041N exhibited the highest resistance levels, with LD50 values exceeding 32 times the recommended field dose [2]. However, the individual contribution of the I1699T mutation to resistance remains unclear and requires further investigation [2].

Cross-resistance patterns associated with these mutations demonstrate complex relationships between different ACCase inhibitor families. The I2041N mutation typically confers high resistance to aryloxyphenoxypropionates but only moderate resistance to cyclohexanediones [4] [6]. This differential resistance pattern reflects the distinct binding mechanisms of these herbicide families to the ACCase enzyme [6]. The A2096G mutation shows similar patterns, with high resistance to aryloxyphenoxypropionates and variable resistance to other ACCase inhibitor classes [3]. These cross-resistance patterns have significant implications for herbicide rotation strategies and resistance management programs [4].

Molecular docking studies have revealed that these mutations affect herbicide binding through different mechanisms [7] [8]. The I2041N substitution interferes with herbicide binding by altering the structure of the binding pocket, while other mutations may cause allosteric changes that reduce herbicide access to the binding site [1]. These structural alterations result in reduced herbicide affinity while maintaining normal ACCase enzymatic function in most cases [4] [9].

Non-Target Site Resistance (NTSR) Synergies with Glyphosate

Non-target site resistance mechanisms play a crucial role in Haloxyfop-P-methyl resistance, often occurring in combination with target-site mutations to produce enhanced resistance levels [5] [10]. These mechanisms involve complex metabolic pathways that can simultaneously confer resistance to multiple herbicide classes, including both ACCase inhibitors and glyphosate [10] [11].

Cytochrome P450 monooxygenase enhancement represents the primary NTSR mechanism involved in Haloxyfop-P-methyl resistance [10] [11]. Research has identified specific P450 genes that are upregulated in resistant populations, including CYP71Z18, CYP71C4, CYP71C1, CYP81Q32, and CYP76B6 [10]. These enzymes catalyze the hydroxylation and subsequent metabolism of Haloxyfop-P-methyl, reducing the concentration of active herbicide reaching the target site [10] [11]. The constitutive overexpression of CYP71C1 has been observed in multiple resistant populations, indicating its critical role in metabolic resistance [10].

Glutathione S-transferase upregulation provides another important NTSR mechanism, with genes such as GSTF11, GSTF1, and GSTU6 showing enhanced expression in resistant populations [10]. These enzymes facilitate the conjugation of Haloxyfop-P-methyl with glutathione, leading to herbicide detoxification and subsequent vacuolar sequestration [10] [11]. The synergistic action of P450 and GST enzymes creates a robust metabolic defense system capable of neutralizing multiple herbicide chemistries [10].

The synergy between NTSR mechanisms and glyphosate resistance occurs through shared metabolic pathways and enzyme systems [10] [11]. Enhanced cytochrome P450 activity, originally selected for by ACCase inhibitor use, can provide cross-protection against glyphosate through increased metabolism of the herbicide or its metabolites [11]. Similarly, elevated glutathione S-transferase activity contributes to the detoxification of both herbicide classes through conjugation reactions [10] [11].

Glycosyl transferase activity has emerged as an additional NTSR mechanism, with genes such as GT8 and UGT73C showing involvement in herbicide metabolism [12]. These enzymes catalyze the glycosylation of herbicides, rendering them inactive and facilitating their compartmentalization within plant cells [12]. The GT8 gene has been specifically identified as contributing to fenoxaprop-P-ethyl resistance, suggesting potential involvement in broader ACCase inhibitor resistance [12].

Metabolic inhibitor studies provide strong evidence for NTSR involvement in Haloxyfop-P-methyl resistance [5] [10]. Pretreatment with malathion, a cytochrome P450 inhibitor, partially reverses resistance in many populations, confirming the role of P450-mediated metabolism [5] [10]. Similarly, treatment with NBD-Cl, a glutathione S-transferase inhibitor, reduces resistance levels, supporting the involvement of GST-mediated detoxification [10].

The interaction between NTSR and glyphosate resistance creates complex resistance profiles that can persist across multiple herbicide applications [11]. Populations selected for resistance to one herbicide class often exhibit reduced sensitivity to herbicides with different modes of action, reflecting the broad substrate specificity of metabolic enzymes [11]. This phenomenon has been documented in multiple species, where ACCase inhibitor selection has led to evolved resistance to glyphosate and other herbicides [11].

Fitness Costs and Evolutionary Dynamics in Resistant Populations

The fitness consequences of Haloxyfop-P-methyl resistance mutations vary significantly depending on the specific molecular mechanism involved, with important implications for the evolutionary dynamics and persistence of resistant populations [9] [13]. Understanding these fitness costs is essential for predicting resistance evolution and developing effective management strategies [14] [9].

The I2041N mutation demonstrates minimal to no fitness costs in most studies, contributing to its rapid spread and persistence in weed populations [15] [14]. Research conducted on Avena ludoviciana populations carrying the Ile-2041-Asn mutation revealed no significant differences in growth parameters including tiller number, plant height, leaf area, or seed production compared to susceptible populations [15]. This absence of fitness costs suggests that resistant genotypes can persist and potentially dominate populations even in the absence of herbicide selection pressure [15] [14].

In contrast, the D2078G mutation imposes significant fitness costs on resistant plants, with studies documenting approximately 30% reduction in ACCase enzyme activity compared to susceptible plants [9]. This reduced enzymatic efficiency translates to decreased plant biomass, reduced growth rates, and impaired competitive ability [9]. The fitness penalty associated with D2078G mutations may limit their frequency in populations and could lead to their decline when herbicide selection pressure is removed [9].

The W2027C mutation shows intermediate fitness effects, with some studies reporting minimal costs while others document moderate reductions in plant performance [16] [9]. The variability in fitness costs may depend on genetic background, environmental conditions, and the specific plant species involved [16]. Research on American sloughgrass populations indicated that the Trp2027Cys mutation could reduce competitive ability under high competitive pressure while having minimal effects on isolated plant growth [16].

Multiple resistance mechanisms involving both target-site and non-target site resistance create complex fitness landscapes [17] [18]. Plants carrying multiple ACCase mutations may experience additive fitness costs, although this is not universally observed [4] [17]. Some studies suggest that genetic background modifications can evolve to compensate for resistance-associated fitness costs, a phenomenon known as compensatory evolution [19].

Enhanced metabolic resistance mechanisms impose variable fitness costs depending on the metabolic burden of elevated enzyme expression [20] [13]. Constitutive overexpression of cytochrome P450 and glutathione S-transferase enzymes requires energy allocation that could otherwise support growth and reproduction [20]. However, these costs may be offset by the broad protection these enzymes provide against environmental stresses and xenobiotics [13].

Population-level studies reveal complex evolutionary dynamics influenced by fitness costs, selection pressure intensity, and genetic diversity [14] [21]. Mathematical models predict that resistance alleles with high fitness costs will decline rapidly when selection pressure is removed, while those with minimal costs may persist indefinitely [22] [21]. Field observations support these predictions, with some resistant populations maintaining high resistance frequencies years after herbicide use cessation [14].

The interaction between fitness costs and environmental factors creates context-dependent evolutionary outcomes [20] [18]. Resistant plants may experience greater fitness costs under resource-limited conditions or when competing with susceptible plants, while showing minimal costs under favorable conditions [14] [20]. This environmental dependency complicates predictions about resistance evolution and persistence.

Compensatory mechanisms can evolve to reduce fitness costs associated with resistance mutations [19] [20]. Research on Alopecurus myosuroides populations demonstrated that genetic background evolution could partially offset the fitness penalties associated with certain ACCase mutations [19]. This compensatory evolution may accelerate the fixation of resistance alleles and enhance their long-term persistence [19].

Herbicide Antagonism with ALS Inhibitors

The interaction between Haloxyfop-P-methyl and acetolactate synthase inhibiting herbicides predominantly results in antagonistic effects that reduce the efficacy of both herbicide classes [23] [24]. This antagonism has significant implications for resistance management and weed control strategies in agricultural systems [23] [24].

Research demonstrates that tank mixtures of Haloxyfop-P-methyl with ALS inhibitors such as cloransulam-methyl, imazethapyr, and mesosulfuron typically result in reduced control compared to individual herbicide applications [23] [24]. Studies on sourgrass and fleabane control revealed that simultaneous application of these herbicides creates antagonistic interactions that compromise weed management efficacy [23]. The antagonistic effects are particularly pronounced when herbicides are applied as tank mixtures rather than sequential applications [23].

The primary mechanism underlying this antagonism involves the reduction of photosynthetic activity caused by ALS inhibitors, which subsequently affects the sensitivity of the ACCase enzyme to inhibition [23] [24]. ALS inhibitors disrupt amino acid biosynthesis, leading to reduced plant growth and metabolic activity [23]. This metabolic disruption decreases the demand for fatty acid biosynthesis, which is the target of ACCase inhibitors, thereby reducing the herbicide's effectiveness [23] [24].

Translocation interference represents another important mechanism of antagonism [24]. Studies have documented that ALS inhibitors can reduce the translocation of ACCase inhibitors within plant tissues, limiting their ability to reach meristematic regions where ACCase activity is highest [24]. Research on Urochloa platyphylla demonstrated that cloransulam application reduced fluazifop translocation by approximately 40% compared to fluazifop applied alone [24].

The timing of herbicide applications significantly influences the magnitude of antagonistic effects [23]. Sequential application strategies can minimize antagonism, with research indicating that Haloxyfop-P-methyl should be applied at least 6 days before ALS inhibitors to maintain efficacy [23]. This interval allows sufficient time for Haloxyfop-P-methyl uptake and translocation before ALS inhibitor interference occurs [23].

Metabolic competition between herbicide classes contributes to antagonistic interactions [25]. Both ACCase and ALS inhibitors can be metabolized by similar enzyme systems, including cytochrome P450 monooxygenases, creating competition for detoxification pathways [25]. This competition may reduce the metabolism of both herbicides, paradoxically leading to increased phytotoxicity in some cases while reducing efficacy in others [25].

The implications of herbicide antagonism extend beyond immediate weed control to resistance evolution [24] [25]. Antagonistic interactions may reduce selection pressure for resistance to either herbicide class, potentially slowing resistance evolution [24]. However, they may also create unpredictable selection pressures that could favor the evolution of metabolic resistance mechanisms capable of detoxifying multiple herbicide classes [25].

Species-specific responses to herbicide antagonism have been documented, with different weed species showing varying degrees of sensitivity to these interactions [23] [24]. Grass species such as Digitaria insularis show pronounced antagonistic responses, while broadleaf species may be less affected due to their natural insensitivity to ACCase inhibitors [23].

Management strategies to minimize antagonism include optimizing application timing, adjusting herbicide rates, and considering alternative herbicide combinations [23]. Patent literature suggests that under specific conditions and ratios, synergistic effects between Haloxyfop and certain ALS inhibitors may be achievable, although field validation of these findings remains limited.

XLogP3

LogP

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard